

In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-amino-3-nitrobenzoate*

Cat. No.: *B1352125*

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CAS Number: 76918-64-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of **Ethyl 4-amino-3-nitrobenzoate**, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its role as a foundational scaffold in the development of various therapeutic agents.

Chemical and Physical Properties

Ethyl 4-amino-3-nitrobenzoate is a nitroaromatic compound characterized by the presence of an ethyl ester, an amino group, and a nitro group attached to a benzene ring. These functional groups contribute to its reactivity and make it a versatile building block in organic synthesis.

Property	Value	Reference
CAS Number	76918-64-4	
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	
Molecular Weight	210.19 g/mol	
Melting Point	130 - 140 °C	[1]
Boiling Point	398.5 °C at 760 mmHg	[2] [3]
Appearance	Not specified in retrieved results	
Solubility	Not specified in retrieved results	
Spectral Data (NMR, IR)	Not explicitly found in the search results.	

Note: While some commercial suppliers suggest the availability of spectral data such as NMR and LC-MS, specific datasets for **Ethyl 4-amino-3-nitrobenzoate** were not found in the public domain during the literature search.[\[4\]](#)

Synthesis of Ethyl 4-amino-3-nitrobenzoate

A detailed experimental protocol for the synthesis of **Ethyl 4-amino-3-nitrobenzoate** has been reported in the scientific literature. The synthesis involves the deprotection of an acetamido group.

Experimental Protocol

Reaction: Deprotection of ethyl 4-acetamido-3-nitrobenzoate to yield **Ethyl 4-amino-3-nitrobenzoate**.[\[5\]](#)

Materials:

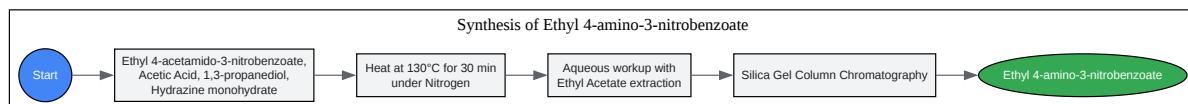
- Ethyl 4-acetamido-3-nitrobenzoate
- Acetic acid

- 1,3-propanediol
- Hydrazine monohydrate
- Nitrogen atmosphere

Procedure:

- In a 100 mL round-bottomed flask, introduce ethyl 4-acetamido-3-nitrobenzoate (1.04 g, 4 mmol), acetic acid (2 mL, 34.9 mmol), and 1,3-propanediol (6 mL).[5]
- Add hydrazine monohydrate (1.785 g, 35 mmol).[5]
- Flush the reaction flask with nitrogen and stopper it tightly.[5]
- Steep the flask in a preheated oil bath at 130 °C for 30 minutes.[5]
- Allow the reaction mixture to cool to room temperature.[5]
- Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).[5]
- Separate the aqueous layer and extract it three times with ethyl acetate (3 x 50 mL).[5]
- Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, and dry over anhydrous magnesium sulfate.[5]
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
- Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (98:2) as the eluent to yield pure **Ethyl 4-amino-3-nitrobenzoate**.[5]

Synthesis Workflow



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Caption: Synthetic workflow for **Ethyl 4-amino-3-nitrobenzoate**.

Applications in Drug Discovery and Development

Extensive literature review reveals that **Ethyl 4-amino-3-nitrobenzoate** is not typically evaluated for its own biological activity. Instead, it serves as a crucial and versatile starting material for the synthesis of a wide range of more complex molecules with therapeutic potential. Its strategic placement of functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.

Intermediate in the Synthesis of Kinase Inhibitors

Ethyl 4-amino-3-nitrobenzoate has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of CDC-like kinases (CLKs). These kinases are involved in the regulation of pre-mRNA splicing and have emerged as important targets in oncology. The amino and nitro groups on the benzene ring of **Ethyl 4-amino-3-nitrobenzoate** provide handles for the construction of more elaborate heterocyclic systems, such as quinazolines, which form the core of these kinase inhibitors.^[5]

Precursor for Potential Alzheimer's Disease Therapeutics

In the quest for treatments for Alzheimer's disease, **Ethyl 4-amino-3-nitrobenzoate** has been employed in the synthesis of hydroxyethylamine derivatives. These derivatives are designed to inhibit the enzymes Asp-2 (β -secretase) and Cathepsin D (CatD), which are involved in the processing of amyloid precursor protein (APP) and the subsequent formation of amyloid- β plaques, a hallmark of Alzheimer's disease. A patent describes the preparation of **Ethyl 4-**

amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid and its subsequent use in the synthesis of these potential therapeutic agents.[6]

Building Block for Anti-Cancer Agents

The chemical reactivity of **Ethyl 4-amino-3-nitrobenzoate** makes it a suitable starting material for the synthesis of novel anti-cancer compounds. For instance, it has been used in a Skraup reaction to prepare quinoline acid derivatives, which are precursors to 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes of cobalt and chromium. These metal complexes are being investigated as potential anti-cancer agents.[7]

Role in the Development of Hepatitis C Virus (HCV) Inhibitors

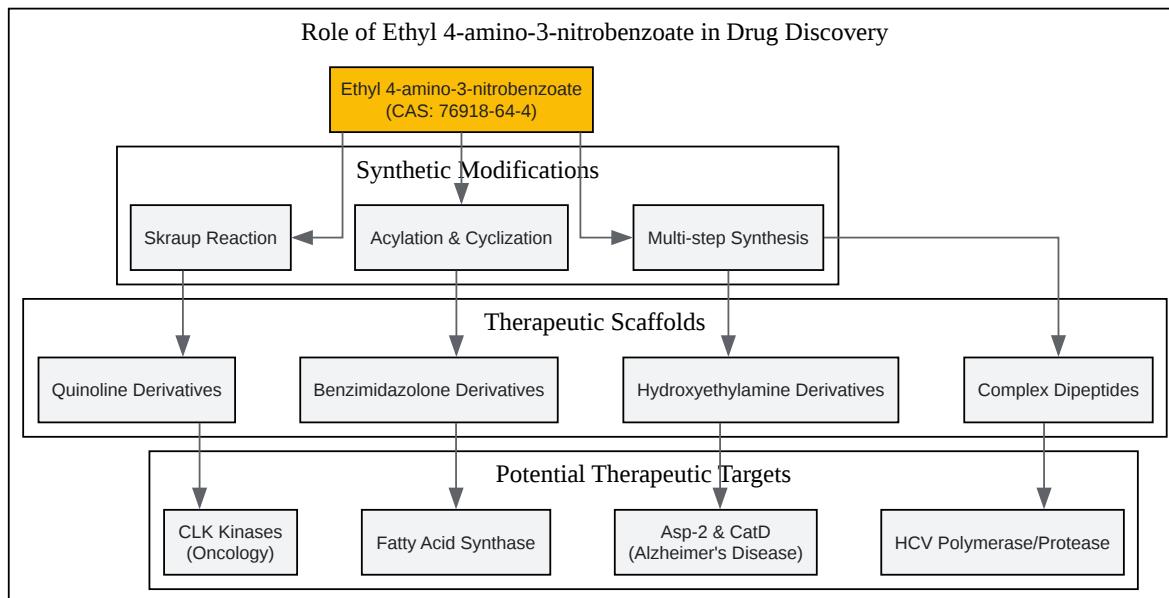
A patent disclosure on novel dipeptides with activity against the hepatitis C virus lists **Ethyl 4-amino-3-nitrobenzoate** as a potential starting material. This suggests its utility in the construction of complex molecular architectures aimed at inhibiting viral replication.[8]

Scaffold for Novel Benzimidazolone Derivatives

Researchers have used **Ethyl 4-amino-3-nitrobenzoate** as a starting material for the synthesis of novel N-acylated benzimidazolone derivatives. While the final compounds were screened for their potential as fatty acid synthesis inhibitors, this work further highlights the role of **Ethyl 4-amino-3-nitrobenzoate** as a versatile platform for generating libraries of compounds for biological screening.[9]

Logical Relationship in Drug Discovery

While no direct signaling pathway involvement for **Ethyl 4-amino-3-nitrobenzoate** has been identified, its central role as a synthetic intermediate can be visualized as a logical workflow in the drug discovery process.



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Caption: Logical flow from **Ethyl 4-amino-3-nitrobenzoate** to therapeutic targets.

Conclusion

Ethyl 4-amino-3-nitrobenzoate is a chemical compound of significant interest to the scientific and drug development communities. While it does not appear to possess intrinsic biological activity that has been widely reported, its value lies in its role as a key intermediate and versatile building block. The presence of multiple reactive sites on its structure allows for the facile synthesis of complex molecular scaffolds, which have been incorporated into drug candidates for a range of diseases, including cancer, Alzheimer's disease, and viral infections. This technical guide consolidates the available information on its properties, synthesis, and its pivotal role in the pipeline of modern drug discovery. Further research into the direct biological effects of this compound, if any, could potentially open new avenues for its application.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352125#ethyl-4-amino-3-nitrobenzoate-cas-number-76918-64-4>

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